1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine
Overview
Description
1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by a pyrrolidine ring substituted with a tert-butylphenylmethyl group, making it a unique structure with diverse applications.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The pyrrolidine ring in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in the target’s function or activity .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound may influence its pharmacokinetic profile .
Result of Action
Given the compound’s structural features, it may exhibit a range of biological activities .
Preparation Methods
The synthesis of 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine typically involves a multi-step process. One common method includes the reductive amination of 4-tert-butylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride . This reaction proceeds under mild conditions and yields the desired amine with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in amine derivatives.
Scientific Research Applications
1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways and interactions.
Medicine: Research into its therapeutic applications includes its potential use as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science.
Comparison with Similar Compounds
1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure but differ in their substituents and biological activities.
Tert-butylphenyl derivatives: Compounds like 4-tert-butylphenylamine, which have similar substituents but different core structures, can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and tert-butylphenylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)13-6-4-12(5-7-13)10-17-9-8-14(16)11-17/h4-7,14H,8-11,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDGVKNYAWWAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCC(C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197702 | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347194-16-5 | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347194-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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